3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE
Description
3-[(Dimethylamino)methyl]-4-[4-(methylsulfanyl)phenoxy]benzene-1-sulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with a dimethylamino methyl group at position 3, a methylsulfanyl phenoxy moiety at position 4, and a sulfonamide group at position 1. The sulfonamide group is a critical pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
Properties
CAS No. |
934301-71-0 |
|---|---|
Molecular Formula |
C16H20N2O3S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S2/c1-18(2)11-12-10-15(23(17,19)20)8-9-16(12)21-13-4-6-14(22-3)7-5-13/h4-10H,11H2,1-3H3,(H2,17,19,20) |
InChI Key |
VCNSPGHSQPMCFF-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C=CC(=C1)S(=O)(=O)N)OC2=CC=C(C=C2)SC |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)S(=O)(=O)N)OC2=CC=C(C=C2)SC |
Appearance |
Solid powder |
Other CAS No. |
934301-71-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Uk-390957, Uk 390957, Uk390957 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE typically involves the reaction of benzenesulfonic acid with 3-(dimethylaminomethyl)-4-(4-methylthio)phenoxy . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes, while the phenoxy group may interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of molecules, as outlined below:
Sulfonamide-Containing Analogs
- ~350–400 for the target compound). Functional Impact: The methoxy group in place of methylsulfanyl reduces sulfur-mediated interactions (e.g., hydrophobic or π-sulfur bonding). Bioactivity: Sulfonamides with indole moieties are often explored as kinase inhibitors, suggesting divergent therapeutic targets compared to the target compound .
Phenoxy-Substituted Compounds
- 1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]-1-penten-3-one (): Key Differences: Replaces the sulfonamide with a ketone and introduces a trifluoromethyl group. Functional Impact: The trifluoromethyl group increases electronegativity and metabolic stability but reduces hydrogen-bonding capacity. The ketone moiety may limit solubility compared to sulfonamides .
- Ethyl 4-(3-[(3,4-dichlorobenzoyl)amino]phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate (): Key Differences: Features a pyrimidine core with dichlorobenzoyl and ester groups. Functional Impact: The ester group enhances hydrolytic instability compared to sulfonamides, while the dichlorobenzoyl substituent may improve target affinity in halogen-bond-rich environments .
Dimethylamino-Functionalized Derivatives
- (2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-yl}amino)phenoxy]-3-(dimethylamino)propan-2-ol (): Key Similarities: Shares the dimethylamino group and phenoxy linker. Structural Metrics: Tanimoto coefficient = 0.75, indicating moderate structural overlap.
Sulfanyl vs. Sulfonamide Groups
- 4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile (): Key Differences: Replaces sulfonamide with a triazole-sulfanyl group and dicarbonitrile substituents.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Molecular Similarity Metrics
Research Findings and Insights
- Solubility Trends : Sulfonamides generally exhibit higher aqueous solubility than esters () or ketones () due to ionizable sulfonamide protons .
- Bioactivity Divergence: Despite structural similarities (Tanimoto > 0.7), phenoxy-linked dimethylamino compounds () target kinases, while sulfonamides () favor enzymes like carbonic anhydrase, highlighting substituent-driven selectivity .
Biological Activity
3-[(Dimethylamino)methyl]-4-[4-(methylsulfanyl)phenoxy]benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory and antimicrobial effects, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C17H22N2O3S2
- Molecular Weight : 366.50 g/mol
- CAS Number : 9969177
The compound consists of a sulfonamide group attached to a phenoxy and dimethylamino substituent, which is believed to play a crucial role in its biological activity.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound can inhibit bacterial growth effectively, although specific MIC data for this compound are not extensively reported in current literature.
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives has been well-documented. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. Studies have shown that compounds with similar structures can reduce inflammation in animal models, suggesting a promising avenue for further research.
The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors associated with inflammatory processes. For instance, it may act as an antagonist to certain G protein-coupled receptors (GPCRs), which are known to mediate inflammatory responses.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various sulfonamide derivatives, including our compound of interest, revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard broth dilution methods to determine the MIC values, demonstrating that modifications in the chemical structure directly influenced antibacterial potency.
Case Study 2: Anti-inflammatory Response
In another investigation focusing on the anti-inflammatory properties of related compounds, researchers observed that administration of similar sulfonamide derivatives resulted in decreased levels of inflammatory markers in serum samples from treated subjects compared to controls. The findings suggest that these compounds could be beneficial in treating conditions characterized by chronic inflammation.
Data Table: Summary of Biological Activities
Q & A
Q. What comparative frameworks are effective in analyzing this compound's bioactivity against structurally similar molecules?
- Methodological Answer : Structure-activity relationship (SAR) studies compare bioactivity across analogs with systematic substitutions (e.g., varying sulfonyl or amino groups). Molecular similarity indices (e.g., Tanimoto coefficients) quantify structural overlap, while machine learning models prioritize candidates for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
